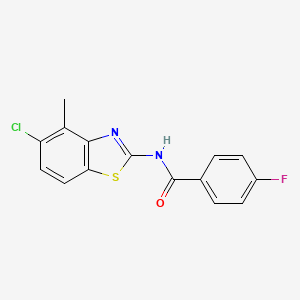

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c1-8-11(16)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJNFINXPXSFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

Antimicrobial Activity

Research indicates that N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways, similar to other benzothiazole derivatives .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest. For instance, its interaction with specific signaling pathways has been linked to reduced tumor growth in animal models .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit certain enzymes involved in disease processes. For example, it has been shown to inhibit the activity of carbonic anhydrase and other key enzymes, which could be beneficial in treating conditions such as glaucoma and edema .

Case Studies

Several studies illustrate the compound's efficacy in various applications:

Case Study 1: Antimicrobial Efficacy

In a study published in Phytochemistry, researchers evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis markers, indicating its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The provided evidence highlights several structurally related compounds with variations in substituents on the benzothiazole and benzamide moieties. Key comparisons are summarized below:

Table 1: Comparison of Structural Analogs

Key Observations :

- Substituent Position : The target compound’s 4-fluorobenzamide group contrasts with analogs featuring sulfamoyl (Compound 51–55) or sulfonyl (G786-0839) linkers. These groups may alter electronic properties and hydrogen-bonding capacity.

- Benzothiazole vs. Thiazole : The benzothiazole core in the target compound (vs. simpler thiazole in ) likely increases aromatic stacking interactions and metabolic stability.

- Melting Points : Analogs with trifluoromethyl (Compound 52, 277–279°C) or methoxy groups (Compound 53, 255–258°C) exhibit higher melting points than those with halogens alone, suggesting stronger intermolecular forces .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

- Molecular Formula : C12H8ClN3O2S

- Molecular Weight : 293.73 g/mol

- CAS Number : 1105188-47-3

- Purity : Typically 95%

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound's interaction with the arachidonic acid pathway is critical for its anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzothiazole derivatives indicate potential benefits in neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.

Case Studies

-

Study on Anticancer Activity :

- A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including this compound. The results showed a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 and HeLa) when treated with this compound, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under mild heating (40–60°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours), monitored by TLC . For purification, column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol is effective.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C-S/C=N vibrations .

- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 325.03) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria and fungi). For neurological targets, employ radioligand binding assays (e.g., dopamine D3 receptor binding, Ki calculation via competitive displacement) . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (IC50 determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals bond angles, torsion angles, and packing interactions. For example, hydrogen bonds (N–H⋯O/F) and π-π stacking between benzothiazole and fluorobenzamide moieties stabilize the lattice . Use ORTEP-3 for visualizing thermal ellipsoids and validating disorder models .

Q. What strategies address contradictions in SAR studies between in vitro and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Solutions:

- Metabolite ID : LC-HRMS to identify degradation products (e.g., hydrolyzed amide bonds).

- Prodrug Design : Introduce protecting groups (e.g., tert-butyl esters) to enhance bioavailability .

- Computational Modeling : Dock the compound into target receptors (e.g., GPCRs) using AutoDock Vina to correlate binding affinity with in vivo outcomes .

Q. How do solvent effects and temperature influence the compound’s spectroscopic properties?

- Methodological Answer : Solvatochromism in UV-Vis spectra (e.g., λmax shifts in polar vs. nonpolar solvents) reflects charge-transfer transitions. Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., hindered rotation of the benzamide group) . For fluorinated analogs, 19F NMR at 298–323 K quantifies chemical exchange rates .

Q. What advanced techniques validate the compound’s role in promoting neuritogenesis?

- Methodological Answer :

- In Vitro Neurite Outgrowth : Culture primary retinal ganglion cells (RGCs) and quantify neurite length post-treatment (ImageJ analysis) .

- Western Blotting : Measure phosphorylation of neurotrophic signaling markers (e.g., TrkA, ERK1/2).

- In Vivo Models : Intravitreal injection in rodent models of optic nerve crush, followed by histological assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.